molecular formula C9H10N2 B2576064 5-(Aminomethyl)-2-methylbenzonitrile CAS No. 1261450-47-8

5-(Aminomethyl)-2-methylbenzonitrile

Cat. No. B2576064
CAS RN: 1261450-47-8
M. Wt: 146.193
InChI Key: IBHTYPGPNKZSNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves understanding the molecular structure of the compound, including its atomic arrangement and bonding. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Corrosion Inhibition Properties

A study by Verma, Quraishi, and Singh (2015) explored the corrosion inhibition capabilities of 2-aminobenzene-1,3-dicarbonitriles derivatives (ABDNs) on mild steel in a hydrochloric acid environment. Among the derivatives, one exhibited an impressive inhibition efficiency of 97.83% at a concentration of 100 mg/L. These findings suggest the potential of such compounds in protecting metal surfaces from corrosion, particularly in acidic conditions. The study employed techniques like weight loss, electrochemical assays, SEM, and EDX examinations to confirm the protective layer formed by ABDNs on the metal surface, indicating the broad applicability of these compounds in industrial corrosion protection practices (Verma, Quraishi, & Singh, 2015).

Serotonin 2A Receptor Agonist

Another study highlighted the pharmacological profile of 25CN-NBOH, a derivative of 5-(Aminomethyl)-2-methylbenzonitrile, as a potent and selective agonist for the serotonin 2A receptor (5-HT2AR). Discovered in 2014, 25CN-NBOH has been extensively utilized as a pharmacological tool for in vitro, ex vivo, and in vivo studies. Its superior selectivity for 5-HT2AR makes it a valuable asset in neuroscience research, providing insights into serotonin signaling mechanisms in various animal models. This research underlines the compound's significance in advancing our understanding of serotonin's role in brain function and its potential implications for treating psychiatric disorders (Rørsted, Jensen, & Kristensen, 2021).

Novel Synthesis Methods

Rao, Rao, and Prasanna (2014) focused on the synthesis of novel tetrazole derivatives from p-aminobenzonitrile, showcasing the versatility of aminobenzonitriles in synthesizing biologically active compounds. Their method demonstrates an efficient pathway to creating highly substituted tetrazole derivatives, which are of significant interest due to their potential pharmaceutical applications. The synthesis process involves several key steps, including protection, tetrazole formation, hydrolysis, chlorination, and amination, highlighting the compound's utility in medicinal chemistry and drug development (Rao, Rao, & Prasanna, 2014).

Mechanism of Action

This is particularly relevant for bioactive compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the safety measures needed to handle the compound and the hazards associated with it .

Future Directions

This involves understanding the potential applications and ongoing research involving the compound .

properties

IUPAC Name

5-(aminomethyl)-2-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-2-3-8(5-10)4-9(7)6-11/h2-4H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHTYPGPNKZSNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261450-47-8
Record name 5-(aminomethyl)-2-methylbenzonitrile
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